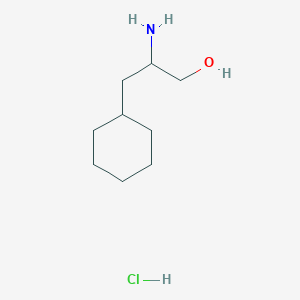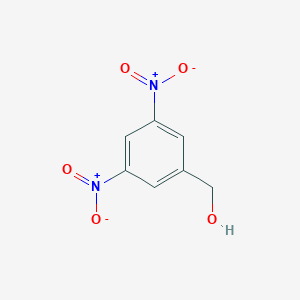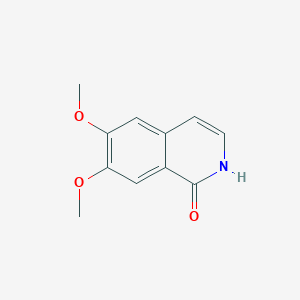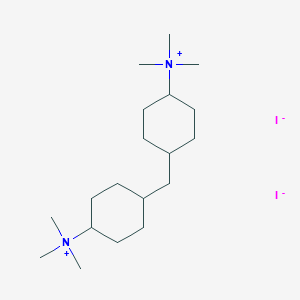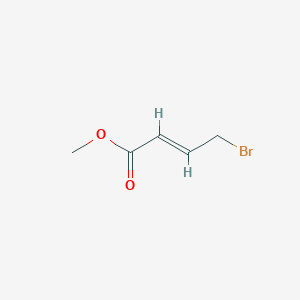![molecular formula C18H17NO5 B106405 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one CAS No. 17014-54-9](/img/structure/B106405.png)
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one is a chemical compound that belongs to the class of acridine derivatives. It has been synthesized using various methods and has shown potential in various scientific research applications.
Mechanism Of Action
The mechanism of action of 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical And Physiological Effects
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been found to exhibit various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been found to inhibit the activity of bacterial enzymes, including DNA gyrase and topoisomerase IV. Furthermore, it has been found to exhibit antioxidant activity and protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one in lab experiments is its potential to exhibit anticancer and antibacterial activity. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.
Future Directions
There are several future directions for the research on 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient and cost-effective synthesis methods. Furthermore, future research can focus on exploring its potential as a therapeutic agent for various diseases, including cancer and tuberculosis.
Synthesis Methods
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been synthesized using various methods. One of the methods involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with 4-methyl-5-nitro-1,2-dioxole in the presence of sodium methoxide. The resulting compound is then reduced using sodium borohydride to obtain 11-ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one.
Scientific Research Applications
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has shown potential in various scientific research applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit antitubercular activity against Mycobacterium tuberculosis. Furthermore, it has been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
17014-54-9 |
|---|---|
Product Name |
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one |
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
11-ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one |
InChI |
InChI=1S/C18H17NO5/c1-4-22-15-12-13(16(21-3)18-17(15)23-9-24-18)19(2)11-8-6-5-7-10(11)14(12)20/h5-8H,4,9H2,1-3H3 |
InChI Key |
JIKZTTWKDCLKOB-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3C)OC)OCO2 |
Canonical SMILES |
CCOC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3C)OC)OCO2 |
synonyms |
11-Ethoxy-4-methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
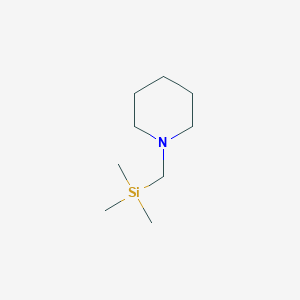
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
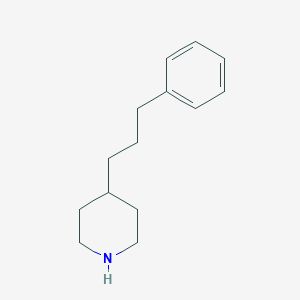
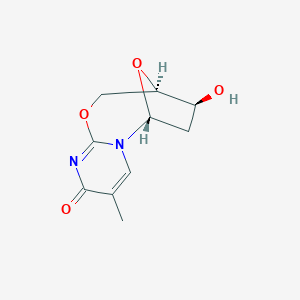
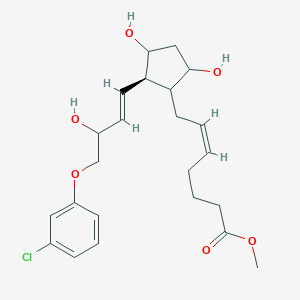
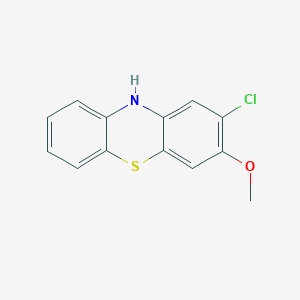
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
